

Application Notes and Protocols: MW-150 in Alzheimer's Disease Mouse Models

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Compound of Interest

Compound Name: MW-150 dihydrochloride dihydrate

Cat. No.: B12220114

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Audience: Researchers, scientists, and drug development professionals.

Introduction: MW-150 (also known as MW01-18-150SRM) is a novel, brain-penetrant, small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38 α MAPK).[1][2] Its development is based on the principle that neuroinflammation is a critical component of the pathophysiology of Alzheimer's disease (AD) and related dementias, contributing to the progressive synaptic dysfunction that underlies cognitive decline.[3][4] By selectively inhibiting p38 α MAPK, an enzyme that is upregulated in the brains of AD patients, MW-150 aims to modulate the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, protecting synapses, and improving cognitive function.[1][5] Preclinical studies in various AD mouse models have demonstrated the potential of MW-150 as a disease-modifying therapeutic agent.[1][4][5]

Quantitative Data Summary

The following table summarizes the intraperitoneal (i.p.) administration protocol for MW-150 as documented in a key preclinical study using an Alzheimer's disease mouse model.

Parameter	Details	Reference
Drug Candidate	MW-150 (p38 α MAPK inhibitor)	[1][3]
Mouse Model	5xFAD (amyloid overexpressing strain) with diet-induced hyperhomocysteinemia (HHcy) to model mixed amyloid and vascular pathologies.	[1][2]
Dosage	0.5 mg/kg and 2.5 mg/kg tested. The 0.5 mg/kg dose was found to be effective in preserving cognitive performance.	[1]
Vehicle	Saline (0.9% NaCl)	[1][6]
Administration Route	Intraperitoneal (i.p.) Injection	[1]
Treatment Duration	8 weeks	[1]
Injection Volume	200 μ L per mouse	[1]
Key Efficacy Endpoints	Morris Water Maze (cognitive function), synaptic protein levels (synaptophysin, PSD95), Tau phosphorylation, neuroinflammation markers (cytokines).	[1]

Experimental Protocols

Preparation of MW-150 for Intraperitoneal Injection

This protocol is based on the methodology described for preclinical evaluation in Alzheimer's mouse models.[1]

Materials:

- MW-150 stock solution (e.g., 10x concentration)
- Sterile, isotonic saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

Procedure:

- **Determine Final Concentration:** Based on the desired dose (e.g., 0.5 mg/kg) and the average weight of the mice, calculate the required final concentration of the injection solution. For a 25g mouse receiving a 0.5 mg/kg dose in a 200 μ L volume, the required concentration is 0.0625 mg/mL.
- **Dilution:** On the day of injection, prepare the dosing solution by diluting the MW-150 stock solution with sterile isotonic saline. For instance, a 10x stock solution (1.286 mg/mL for a 2.5 mg/kg dose or a similar concentration for the 0.5 mg/kg dose) should be diluted 1:10 in saline to achieve the final injection concentration.^[1]
- **Vortexing:** Gently vortex the diluted solution to ensure it is homogenous.
- **Storage:** Prepare the solution fresh for each injection day. Do not store the diluted solution for extended periods unless stability data is available.

Intraperitoneal (IP) Injection Protocol for Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.^{[7][8]}

Materials:

- Prepared MW-150 solution
- Appropriately sized sterile syringe (e.g., 1 mL)
- Sterile needle (25-27 gauge is recommended for mice)^[8]

- Animal restrainer or proficiency in manual restraint
- 70% ethanol for disinfection (optional, based on institutional guidelines)

Procedure:

- **Animal Restraint:** Securely restrain the mouse. A common method is to scruff the mouse by gripping the loose skin over the neck and shoulders, and securing the tail. Turn the mouse over to expose its abdomen, tilting the head slightly downwards. This causes the abdominal organs to shift forward, creating a safer injection site.[\[8\]](#)
- **Locate Injection Site:** The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.
- **Needle Insertion:** Insert the needle, with the bevel facing up, at approximately a 30-40° angle to the abdominal wall. The depth of insertion should be just enough for the bevel to fully penetrate the abdominal cavity (typically about 0.5 cm).[\[8\]](#)
- **Aspiration (Optional but Recommended):** Gently pull back on the syringe plunger to ensure no fluid (yellowish urine or reddish blood) is aspirated. If fluid is drawn, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
- **Injection:** Depress the plunger smoothly to inject the full volume (e.g., 200 µL).[\[1\]](#)
- **Withdrawal and Monitoring:** Withdraw the needle swiftly and return the mouse to its cage. Monitor the animal for a few minutes post-injection for any signs of distress.

Morris Water Maze (MWM) Protocol

The MWM is a widely used behavioral test to assess spatial learning and memory, key functions impaired in Alzheimer's disease.[\[1\]](#)[\[9\]](#)

Materials:

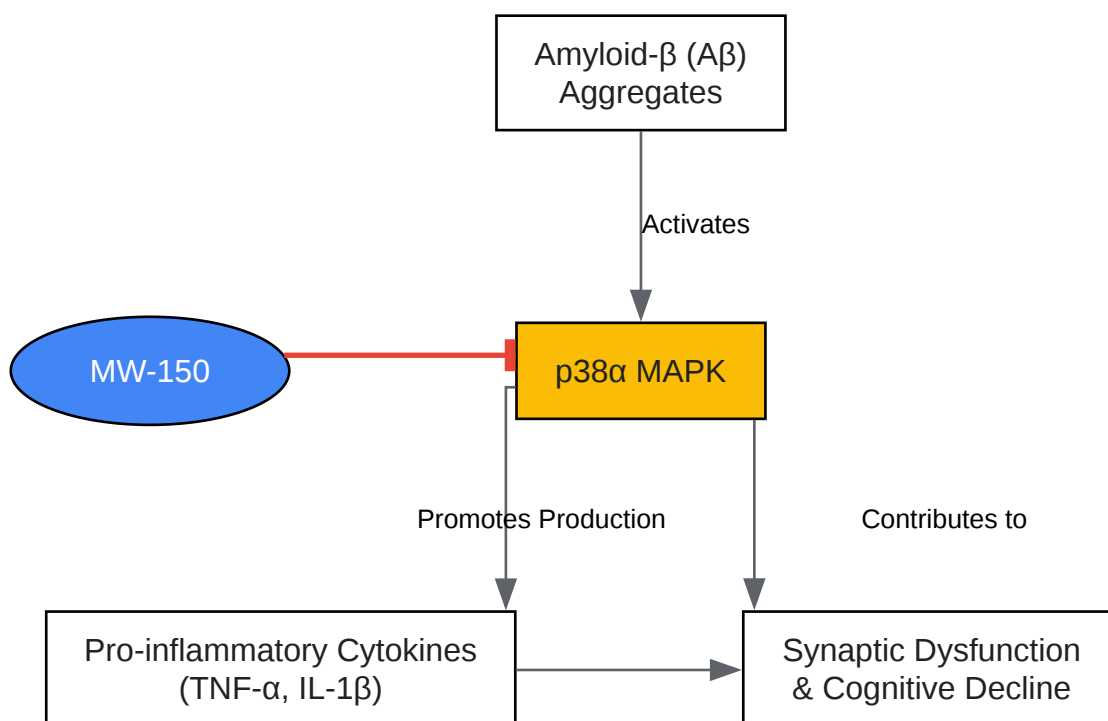
- Circular pool (typically 1.2-1.5 meters in diameter) filled with water.
- Water made opaque with non-toxic white tempera paint or milk powder.

- An escape platform submerged ~1 cm below the water surface.
- Fixed, distinct visual cues placed around the pool.
- Video tracking system with analysis software (e.g., Noldus Ethovision XT).[1]

Procedure:

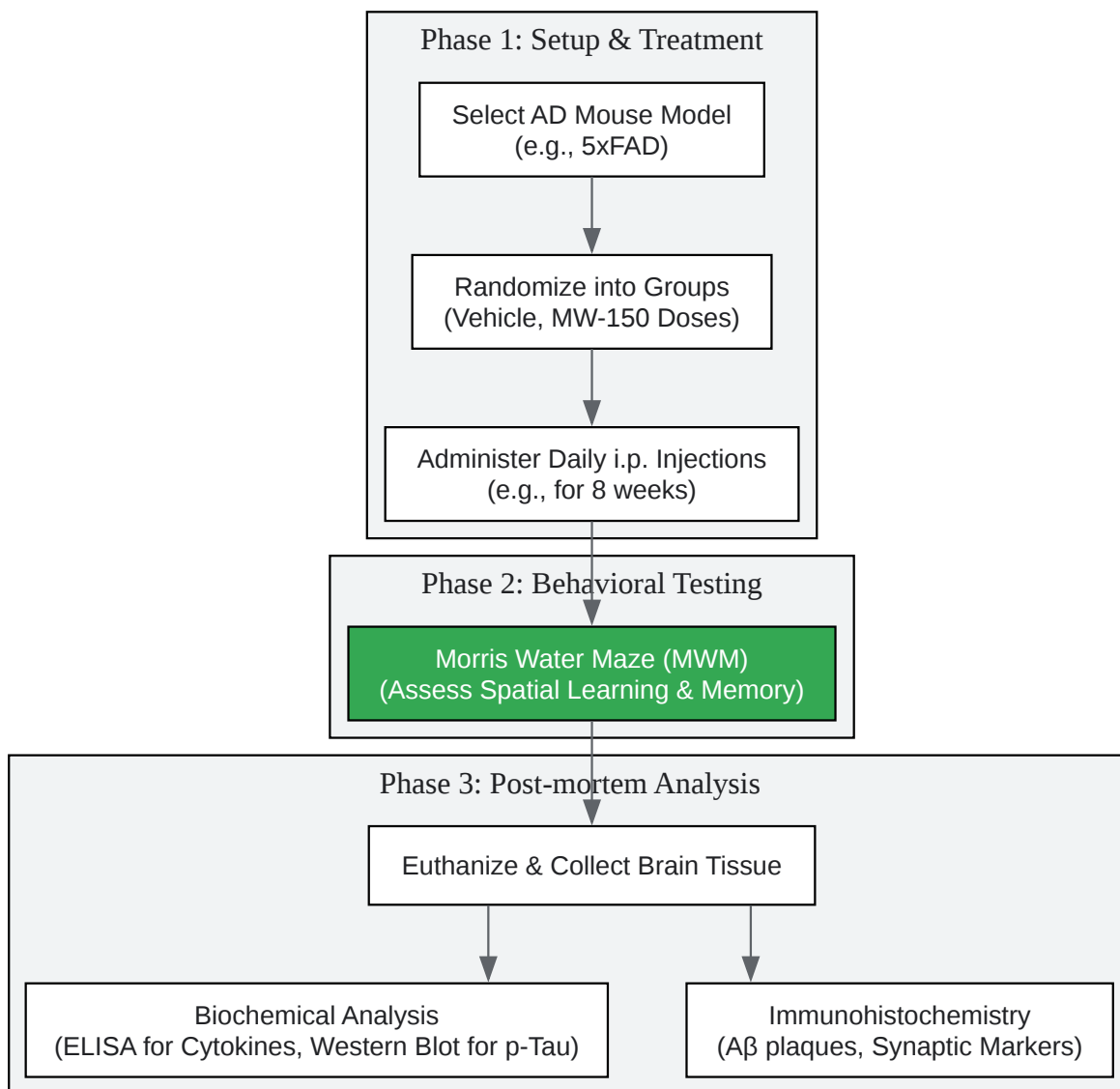
- Acclimation: Handle the mice for several days before the test begins to reduce stress.
- Acquisition Phase (Learning):
 - This phase typically lasts 4-5 consecutive days, with 4 trials per day for each mouse.
 - For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.
 - Allow the mouse to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.
 - If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-30 seconds.
 - Record the time taken to reach the platform (escape latency) and the path taken using the tracking software.
- Probe Trial (Memory):
 - 24 to 48 hours after the final acquisition trial, remove the platform from the pool.
 - Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
 - Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. This trial assesses the mouse's memory of the platform's location.

Visualizations: Signaling Pathways and Workflows



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Caption: Mechanism of action for MW-150 in Alzheimer's Disease.



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Caption: Preclinical experimental workflow for evaluating MW-150.

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